molecular formula C4H3I2N3 B1602628 2-Amino-4,6-diiodopyrimidine CAS No. 861031-48-3

2-Amino-4,6-diiodopyrimidine

Cat. No. B1602628
CAS RN: 861031-48-3
M. Wt: 346.9 g/mol
InChI Key: KCXYZQGKUXCZLR-UHFFFAOYSA-N
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Description

“2-Amino-4,6-diiodopyrimidine” is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, can be achieved through various methods . For instance, one method involves the use of malononitrile as the raw material . Another method involves the use of commercial hexafluorosilicic acid and 2-amino-4,6-dihydroxypyrimidine .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as single crystal X-ray diffraction (SXRD) and Powder X-ray Diffraction (PXRD) .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions . For example, they can participate in Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be studied using various techniques such as IR spectra, EI mass spectra, and 19 F NMR spectra . The compound has a lower cut-off wavelength of 325 nm, and it is thermally stable up to 140 °C .

Scientific Research Applications

Synthesis and Biological Properties

2-Amino-4,6-diiodopyrimidine derivatives are synthesized and tested for various biological properties. For instance, 2-amino-4,6-dichloropyrimidines showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells, with some derivatives demonstrating higher activity than reference compounds (Jansa et al., 2014). This indicates potential therapeutic applications in regulating immune responses.

Medicinal Chemistry and Drug Synthesis

This compound is a key intermediate in the synthesis of compounds with potential medicinal properties. For example, its derivatives are used in the synthesis of nitropyrimidines, which are inactivators of the DNA repairing protein MGMT (Lopez et al., 2009). This could have implications in cancer treatment where DNA repair inhibition is a targeted strategy.

Antiviral and Antibacterial Applications

Some derivatives of this compound exhibit antiviral and antibacterial properties. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines derived from 2,4-diamino-6-hydroxypyrimidine demonstrated inhibitory effects against various viruses, including herpes simplex and HIV (Holý et al., 2002). This suggests potential for developing new antiviral drugs.

Antimicrobial Activity

2-Aminopyrimidine derivatives have been investigated for their antimicrobial properties. Studies have shown that certain 2-aminopyrimidine scaffolds act as precursors for developing antibacterials, with some compounds displaying activity comparable to established antibiotics like ciprofloxacin (Ahmad et al., 2016).

Molecular and Supramolecular Chemistry

2-Aminopyrimidine and its derivatives, including those with diiodo substitutions, play a significant role in molecular and supramolecular chemistry. Studies have focused on their self-assembly properties in nonpolar solvents, which is crucial for understanding molecular interactions and designing new materials (Rospenk & Koll, 2007).

Antiplatelet Aggregation Activity

Some 2-aminopyrimidine derivatives have been synthesized and assessed for their antiplatelet aggregation activities. This research is vital for developing new therapeutic agents for cardiovascular diseases (Esfahanizadeh et al., 2015).

Safety and Hazards

“2-Amino-4,6-diiodopyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,6-diiodopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3I2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXYZQGKUXCZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587376
Record name 4,6-Diiodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861031-48-3
Record name 4,6-Diiodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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